molecular formula C10H15N7O B6028018 2-amino-8-(4-methyl-1-piperazinyl)-1,9-dihydro-6H-purin-6-one

2-amino-8-(4-methyl-1-piperazinyl)-1,9-dihydro-6H-purin-6-one

Cat. No. B6028018
M. Wt: 249.27 g/mol
InChI Key: APCQMWWPHJXBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-8-(4-methyl-1-piperazinyl)-1,9-dihydro-6H-purin-6-one, also known as MPAPO, is a purine derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This molecule has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of 2-amino-8-(4-methyl-1-piperazinyl)-1,9-dihydro-6H-purin-6-one is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in various biological processes. For example, this compound has been found to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA. It has also been shown to modulate the activity of adenosine receptors, which play a role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
This compound has been found to exhibit a variety of biochemical and physiological effects, including antiviral, antibacterial, antitumor, and anti-inflammatory activities. It has been shown to inhibit the growth of various viral and bacterial strains, including HIV, herpes simplex virus, and Staphylococcus aureus. In addition, this compound has been found to induce apoptosis in cancer cells and to suppress the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-8-(4-methyl-1-piperazinyl)-1,9-dihydro-6H-purin-6-one in lab experiments is its broad spectrum of biological activities, which makes it a versatile tool for studying various biological processes. In addition, its relatively simple synthesis method and high yield make it a cost-effective option for researchers. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on 2-amino-8-(4-methyl-1-piperazinyl)-1,9-dihydro-6H-purin-6-one. One area of interest is the development of this compound-based drugs for the treatment of viral and bacterial infections. Another area of interest is the exploration of this compound's potential as an anti-cancer agent. In addition, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for improved yield and purity. Finally, the development of new experimental techniques and methods for working with this compound could expand its potential applications in various areas of biomedical research.

Synthesis Methods

The synthesis of 2-amino-8-(4-methyl-1-piperazinyl)-1,9-dihydro-6H-purin-6-one involves the reaction of 2,6-diaminopurine with 4-methylpiperazine in the presence of a suitable solvent and catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound as the final product. The yield and purity of the product can be optimized by varying the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

2-amino-8-(4-methyl-1-piperazinyl)-1,9-dihydro-6H-purin-6-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory effects. These properties make it a promising candidate for drug development in various therapeutic areas.

properties

IUPAC Name

2-amino-8-(4-methylpiperazin-1-yl)-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7O/c1-16-2-4-17(5-3-16)10-12-6-7(14-10)13-9(11)15-8(6)18/h2-5H2,1H3,(H4,11,12,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCQMWWPHJXBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2)C(=O)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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